Leuhistin is a naturally derived, competitive inhibitor of Aminopeptidase M (AP-M), also known as membrane aminopeptidase or CD13.[1][2] Isolated from Bacillus laterosporus, its structure, (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid, enables potent and specific interaction with the target enzyme.[2][3] As a procurement choice, Leuhistin is selected for applications requiring strong and targeted inhibition of AP-M, a key enzyme in the inactivation of bioactive peptides.[1][4] Its utility is benchmarked against other aminopeptidase inhibitors where specific quantitative differences in potency and selectivity are critical for experimental outcomes.
While both Leuhistin and Bestatin inhibit aminopeptidases, they are not functionally interchangeable, and substitution can compromise experimental results. Leuhistin demonstrates significantly higher potency against its primary target, Aminopeptidase M (AP-M), compared to Bestatin.[5] For instance, Leuhistin's inhibition constant (Ki) against AP-M is 0.23 µM, whereas Bestatin's is approximately 18 times higher at 4.1 µM, indicating a much weaker interaction.[4][5] This quantitative gap in potency means that substituting Leuhistin with Bestatin would require substantially higher concentrations to achieve a similar level of AP-M inhibition, potentially leading to off-target effects and misinterpretation of data. Therefore, for studies demanding potent and specific AP-M blockade, Leuhistin is the more appropriate reagent.
Direct comparative analysis demonstrates that Leuhistin is a significantly more potent inhibitor of Aminopeptidase M (AP-M) than the commonly used substitute, Bestatin. In enzymatic assays, Leuhistin exhibited a competitive inhibition constant (Ki) of 0.23 µM against AP-M.[5] In a comparable assay system, Bestatin showed a Ki of 4.1 µM, indicating it is approximately 17.8 times less potent.[4] Another widely used inhibitor, Amastatin, is more potent than both, with a Ki of 0.019 µM, but Leuhistin offers a strong intermediate option.[4]
| Evidence Dimension | Inhibition Constant (Ki) vs. Aminopeptidase M |
| Target Compound Data | 0.23 µM (Leuhistin) |
| Comparator Or Baseline | 4.1 µM (Bestatin) |
| Quantified Difference | ~17.8x more potent than Bestatin |
| Conditions | Enzymatic assay, competitive inhibition against Aminopeptidase M (AP-M). |
This potency difference is critical for achieving effective target inhibition at lower concentrations, minimizing potential off-target effects and reducing reagent costs in high-throughput applications.
Leuhistin offers significant handling and processability advantages due to its favorable solubility profile. Technical datasheets specify that Leuhistin is soluble in water, methanol, 100% ethanol, and DMSO.[5] This broad solubility in common laboratory solvents, particularly water and ethanol, simplifies the preparation of stable, high-concentration stock solutions without requiring harsh solvents. This contrasts with many other small molecule inhibitors that may have limited aqueous solubility, complicating their use in biological buffers and cell culture media.
| Evidence Dimension | Solubility Profile |
| Target Compound Data | Soluble in water, methanol, 100% ethanol, DMSO |
| Comparator Or Baseline | Inhibitors with limited aqueous solubility |
| Quantified Difference | Not applicable (qualitative advantage) |
| Conditions | Standard laboratory conditions for stock solution preparation. |
Excellent solubility reduces preparation time, minimizes the risk of compound precipitation in assays, and avoids potential solvent-induced artifacts in sensitive biological systems, leading to more reliable and reproducible data.
Leuhistin has been shown to inhibit tumor cell invasion and matrix degradation, processes where Aminopeptidase N (CD13/AP-M) is implicated. In a study using a Matrigel invasion assay with human fibrosarcoma HT-1080 cells, Leuhistin at 10 µg/ml suppressed invasion by 65%.[5] In the same study, Bestatin at an equivalent concentration of 10 µg/ml suppressed invasion by 53%.[5] This suggests Leuhistin has a more pronounced effect in this cell-based model of cancer progression.
| Evidence Dimension | Inhibition of Tumor Cell Invasion (%) |
| Target Compound Data | 65% inhibition (Leuhistin at 10 µg/ml) |
| Comparator Or Baseline | 53% inhibition (Bestatin at 10 µg/ml) |
| Quantified Difference | Leuhistin showed 12 percentage points more inhibition than Bestatin |
| Conditions | Human fibrosarcoma HT-1080 cells, Matrigel invasion assay, 48-hour incubation. |
For researchers in oncology focusing on CD13 as a therapeutic target, Leuhistin provides a more effective tool for inhibiting invasion in vitro, making it a better choice for mechanism-of-action and drug screening studies.
For studies requiring robust and specific inhibition of Aminopeptidase M, Leuhistin's ~18-fold higher potency compared to Bestatin allows for more definitive conclusions at lower, more specific concentrations.[4][5] This is critical in target validation experiments where minimizing off-target activity is paramount to correctly attributing a biological effect to the inhibition of AP-M.
In cellular models of cancer, particularly those investigating the role of CD13 in cell motility and invasion, Leuhistin is a more effective tool than Bestatin. Its demonstrated ability to more strongly suppress tumor cell invasion in vitro makes it the preferred reagent for screening and mechanistic studies in this field.[6]
Leuhistin has been successfully used to study the role of aminopeptidases in cardiovascular remodeling. For instance, it was shown to reverse angiotensin II-stimulated collagen gel contraction in cardiac fibroblasts, a key process in cardiac fibrosis.[7] Its high potency and clear mechanism of action make it suitable for investigating peptidase-mediated signaling in cardiovascular models.
For experimental setups sensitive to organic solvents, such as certain cell-based assays or in vivo studies, Leuhistin's solubility in water and standard buffers is a significant advantage.[1] This property allows for direct dissolution in biologically compatible vehicles, ensuring that observed effects are due to the compound itself and not solvent artifacts.